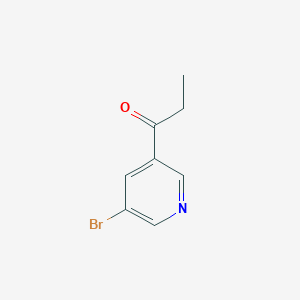

1-(5-Bromopyridin-3-YL)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-2-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAJPSJYQAMKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Bromopyridin 3 Yl Propan 1 One

Established Synthetic Routes to 1-(5-Bromopyridin-3-YL)propan-1-one

The primary established routes to this compound commence with a pre-functionalized pyridine (B92270) ring, specifically 5-bromonicotinic acid or its derivatives.

Synthesis from 5-Bromonicotinic Acid and Related Precursors

The most direct synthesis of this compound begins with 5-bromonicotinic acid. This key precursor is typically prepared by the direct bromination of nicotinic acid. An established method involves treating nicotinic acid with bromine and thionyl chloride, often in the presence of a catalyst like powdered iron, to yield 5-bromonicotinic acid. google.com

Once the 5-bromonicotinic acid is obtained, it must be converted into the corresponding ethyl ketone. Direct reaction of the carboxylic acid is not feasible; therefore, it is first activated. A common activation method is its conversion to 5-bromonicotinoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. cymitquimica.comlibretexts.org

With the activated acyl chloride in hand, the ethyl group is introduced via an organometallic reagent. However, the choice of this reagent is critical. Highly reactive organometallics, such as Grignard reagents (e.g., ethylmagnesium bromide), tend to react with the initially formed ketone in a second addition step, leading to the formation of a tertiary alcohol as an undesired byproduct. libretexts.orgchemistrysteps.com

To circumvent this issue of over-addition, two primary strategies are employed:

Use of a less reactive organometallic reagent: Organocuprates, also known as Gilman reagents (e.g., lithium diethylcuprate, (CH₃CH₂)₂CuLi), are softer nucleophiles that react efficiently with highly reactive acyl chlorides but are generally unreactive towards the resulting ketone product. libretexts.orgchemistrysteps.com This allows the reaction to stop cleanly at the ketone stage.

The Weinreb-Nahm Ketone Synthesis: This is a robust and widely used two-step method for ketone synthesis. wikipedia.org The 5-bromonicotinic acid is first converted into its corresponding N-methoxy-N-methylamide, known as a Weinreb-Nahm amide. This is achieved by reacting the acid (or its acyl chloride) with N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgorganic-chemistry.org This amide is then treated with a Grignard reagent like ethylmagnesium bromide. The key to this method's success is the formation of a stable, chelated tetrahedral intermediate which does not collapse to the ketone until an acidic workup is performed. organic-chemistry.orgyoutube.com This prevents the second addition of the Grignard reagent, leading to high yields of the desired ketone, this compound. wikipedia.orgorganic-chemistry.org

Alternative Preparative Strategies for Pyridine-Substituted Ketones

Beyond the linear synthesis from nicotinic acid derivatives, other strategies exist for the construction of substituted pyridines and pyridine ketones. These methods often build the pyridine ring itself from acyclic precursors. While not specifically documented for this compound, these general methodologies represent viable alternative pathways.

One such approach involves multicomponent reactions, which can generate significant molecular complexity in a single step. chemistrysteps.com For instance, the Hantzsch pyridine synthesis or related cycloaddition reactions could potentially be adapted to construct the substituted pyridine core. chemistrysteps.com Another strategy involves cascade reactions, such as the copper-catalyzed cross-coupling of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids, which proceeds through a 3-azatriene intermediate that cyclizes and oxidizes to form a highly substituted pyridine.

Catalytic Approaches and Reagent Selection for Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound and related compounds benefits from such approaches.

Investigation of Palladium-Catalyzed Reactions in Related Systems

Palladium catalysis is a cornerstone of modern cross-coupling chemistry for forming carbon-carbon and carbon-heteroatom bonds. youtube.com While a direct palladium-catalyzed synthesis of this compound is not the most common route, the principles are applicable. For example, a palladium-catalyzed carbonylation could theoretically be employed. youtube.com This might involve the coupling of a 3,5-dibromopyridine (B18299) with an ethyl-containing organometallic reagent and carbon monoxide under palladium catalysis.

Furthermore, palladium-catalyzed reactions are crucial in the synthesis of more complex molecules derived from pyridine precursors. The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed method used to form C-N bonds, which has been applied to bromo-pyridyl substrates to create biologically active molecules. This highlights the utility of palladium catalysis in manipulating bromopyridine scaffolds.

Role of Specific Reagents and Reaction Conditions

The selection of reagents and the fine-tuning of reaction conditions are paramount for a successful synthesis. The conversion of an activated carboxylic acid derivative to a ketone is highly dependent on these factors. The table below outlines typical reagents and conditions for key transformations in the synthesis of this compound.

| Transformation | Precursor | Reagents | Catalyst/Additive | Solvent | Temperature | Reference(s) |

| Bromination | Nicotinic Acid | Bromine, Thionyl Chloride | Powdered Iron | N/A (neat) | Reflux | google.com |

| Acyl Chloride Formation | 5-Bromonicotinic Acid | Thionyl Chloride (SOCl₂) | Pyridine (catalytic) | N/A or Inert Solvent | Reflux | libretexts.org |

| Weinreb Amide Formation | 5-Bromonicotinoyl Chloride | N,O-Dimethylhydroxylamine HCl | Base (e.g., Pyridine, Et₃N) | Dichloromethane (DCM) | 0 °C to RT | organic-chemistry.org |

| Ketone Formation (Weinreb) | Weinreb Amide of 5-Bromonicotinic Acid | Ethylmagnesium Bromide (EtMgBr) | None | Tetrahydrofuran (B95107) (THF) | 0 °C to RT | wikipedia.orgorganic-chemistry.org |

| Ketone Formation (Gilman) | 5-Bromonicotinoyl Chloride | Lithium Diethylcuprate ((Et)₂CuLi) | None | Tetrahydrofuran (THF) | -78 °C to RT | libretexts.orgchemistrysteps.com |

Optimization of Synthetic Pathways

In the synthesis of this compound, a key optimization is the choice of method for the acylation step. As discussed, the Weinreb ketone synthesis provides a significant advantage over the direct reaction of an acyl chloride with a Grignard reagent by preventing over-addition, thus improving the yield and purity of the final product. organic-chemistry.org

Optimization has also been applied to the synthesis of the 5-bromonicotinic acid precursor. For example, one patent describes an improved process where the use of a Lewis acid catalyst during the bromination step allows for lower reaction temperatures (110-120 °C vs. 150-170 °C) and significantly shorter reaction times compared to the uncatalyzed process. google.com This not only saves energy but also can lead to a cleaner reaction profile. Further process improvements often involve optimizing the purification steps, such as recrystallization solvents and conditions, to achieve high purity of the final compound and intermediates. google.com

Reactivity and Chemical Transformations of 1 5 Bromopyridin 3 Yl Propan 1 One

Reactivity at the Bromine Atom

The bromine atom attached to the C-5 position of the pyridine (B92270) ring is a key site for chemical modification. Its reactivity is influenced by the electronic properties of the pyridine ring and its position relative to the nitrogen atom.

Nucleophilic Substitution Reactions on the Bromopyridine Ring

Nucleophilic aromatic substitution (SNAr) on pyridine rings is highly dependent on the position of the leaving group. Positions 2 and 4 (ortho and para to the nitrogen atom) are activated towards nucleophilic attack because the nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. quimicaorganica.org Conversely, the C-3 and C-5 positions (meta to the nitrogen) are not activated in the same way, making direct nucleophilic substitution at these positions significantly more difficult. quimicaorganica.orgacs.org

For 1-(5-Bromopyridin-3-yl)propan-1-one, the bromine is at the C-5 position. Consequently, SNAr reactions are generally slow and require harsh conditions. quimicaorganica.org While challenging, substitution with strong nucleophiles or under specific catalytic conditions, such as those used for Ullmann-type condensations, could potentially achieve displacement of the bromine. acs.org

Cross-Coupling Reactions Involving the Bromine Moiety (e.g., Suzuki-Miyaura type, inferred from related compounds)

The bromine atom at the C-5 position is well-suited for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is sufficiently weak to readily undergo oxidative addition to a low-valent metal catalyst, such as palladium(0), which is the crucial first step in many coupling cycles. illinois.edu

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful transformation for derivatives of 5-bromopyridine. libretexts.org The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the bromopyridine. libretexts.org

Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex, typically facilitated by a base. libretexts.orgresearchgate.net

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

While specific studies on this compound are not prevalent, the reaction conditions can be inferred from successful couplings of structurally similar compounds. For instance, the Suzuki coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids proceeds efficiently. mdpi.com Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated using Suzuki conditions. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

These examples demonstrate that the bromine atom in a 5-bromopyridine system is a reliable reaction site for generating biaryl and heteroaryl structures via Suzuki-Miyaura coupling. mdpi.commdpi.com

Other Metal-Mediated Transformations

Beyond the Suzuki-Miyaura reaction, the bromine atom on the pyridine ring can participate in a variety of other metal-mediated transformations. mdpi.com These reactions further highlight the versatility of the C-Br bond as a synthetic linchpin. Common examples include:

Sonogashira Coupling : This palladium-catalyzed reaction couples the bromopyridine with a terminal alkyne in the presence of a copper(I) co-catalyst to form an alkynylated pyridine.

Stille Coupling : Involves the reaction with an organotin compound, catalyzed by palladium.

Negishi Coupling : Utilizes an organozinc reagent in a palladium- or nickel-catalyzed process to form a C-C bond. mdpi.com

Heck Coupling : Couples the bromopyridine with an alkene in the presence of a palladium catalyst. mdpi.com

Buchwald-Hartwig Amination : A palladium-catalyzed reaction that forms a carbon-nitrogen bond between the bromopyridine and an amine.

These transformations are widely used for functionalizing aryl and heteroaryl halides, and it can be inferred that this compound would be a suitable substrate for these methods. mdpi.comnih.gov

Transformations of the Propanone Moiety

The propanone side chain offers a second site for chemical modification, centered around the reactivity of the carbonyl group.

Carbonyl Group Reductions

The ketone of the propanone moiety can be readily reduced to a secondary alcohol. libretexts.orglibretexts.org This is a fundamental transformation in organic synthesis. Common laboratory reagents for this purpose include metal hydrides.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol, that efficiently reduces ketones to secondary alcohols. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will also convert the ketone to a secondary alcohol. libretexts.orglibretexts.org It is typically used in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. libretexts.org

The reduction of this compound would yield 1-(5-Bromopyridin-3-yl)propan-1-ol.

Table 2: Reduction of the Propanone Moiety

| Reactant | Reagent | Product |

|---|

Carbonyl Additions and Condensation Reactions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This leads to addition reactions where the hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral intermediate. masterorganicchemistry.comksu.edu.sa

Organometallic Reagents : Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the ketone to form tertiary alcohols after acidic workup.

Cyanide Addition : The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, forms a cyanohydrin. libretexts.org This product is synthetically useful as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Wittig Reaction : Reaction with a phosphorus ylide (a Wittig reagent) can be used to replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene.

Acetal Formation : In the presence of an acid catalyst, the ketone will react reversibly with two equivalents of an alcohol to form an acetal. ksu.edu.sa This reaction is often used to protect the carbonyl group during other transformations.

Condensation reactions involve an initial nucleophilic addition followed by the elimination of a small molecule, usually water.

Imine and Enamine Formation : The ketone can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines, typically under acidic catalysis to facilitate the dehydration step.

Alpha-Carbon Functionalization (e.g., enolate chemistry)

The propanone moiety of this compound possesses acidic protons on the carbon atom adjacent to the carbonyl group (the α-carbon). The removal of one of these protons by a base leads to the formation of a nucleophilic enolate ion. This enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.comstudydrive.net

The formation of the enolate is a critical step that enables a variety of functionalization reactions at the α-carbon. The acidity of the α-protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. Furthermore, the presence of the electron-withdrawing 5-bromopyridin-3-yl group can further increase the acidity of these protons, making enolate formation more favorable compared to ketones with electron-donating groups. masterorganicchemistry.com

Once formed, the enolate of this compound can act as a potent nucleophile, reacting with a range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the α-position. Examples of such transformations include:

Alkylation: Reaction with alkyl halides in an SN2 reaction to introduce alkyl groups. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure irreversible and complete enolate formation, which can prevent side reactions like multiple alkylations. masterorganicchemistry.com

Halogenation: Treatment with halogens such as bromine (Br₂), chlorine (Cl₂), or iodine (I₂) can introduce a halogen atom at the α-carbon. masterorganicchemistry.com

Aldol (B89426) Addition and Condensation: The enolate can react with other carbonyl compounds (aldehydes or ketones) in an aldol addition reaction to form a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone.

The choice of base and reaction conditions is crucial in controlling the outcome of enolate reactions. Moderately strong bases like sodium hydroxide (B78521) may only form the enolate in equilibrium, while very strong bases can lead to complete and irreversible enolate formation. libretexts.org

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity.

Electrophilic Aromatic Substitution Patterns (Theoretical)

Electrophilic aromatic substitution (SEAr) reactions on pyridine are generally more difficult to achieve than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. rsc.orgwikipedia.org In this compound, the ring is further deactivated by two electron-withdrawing substituents: the bromine atom at position 5 and the propanoyl group at position 3.

The directing effects of these substituents on any potential electrophilic substitution must be considered:

Propanoyl Group (-COC₂H₅): This is a deactivating, meta-directing group. It will direct incoming electrophiles to the positions meta to itself, which are positions 5 and 1 (the nitrogen atom).

Bromine Atom (-Br): Halogens are deactivating but ortho, para-directing. The bromine at position 5 would direct incoming electrophiles to positions 4 and 6.

Considering the combined effects, the pyridine ring in this molecule is strongly deactivated. If an electrophilic substitution were to occur under harsh conditions, the regiochemical outcome would be determined by the interplay of these directing effects. The positions ortho and para to the bromine (C4 and C6) are activated relative to other positions by the resonance effect of the bromine, while the positions meta to the acyl group (C5, already substituted, and the nitrogen) are the least deactivated by this group. Therefore, substitution would most likely be directed to the C4 or C6 positions. Theoretical calculations and experimental studies on similarly substituted pyridines are often used to predict the most likely site of substitution. mdpi.comnih.gov

Base-Catalyzed Aryl Halide Isomerization Mechanisms of Bromopyridines

A significant reaction pathway for bromopyridines is base-catalyzed aryl halide isomerization. nih.govrsc.orgrsc.org Studies have demonstrated that 3-bromopyridines can isomerize to 4-bromopyridines in the presence of a strong base. nih.govresearchgate.net This transformation is proposed to proceed through a pyridyne intermediate. nih.govamazonaws.com

The mechanism involves the deprotonation of the pyridine ring by a strong base, followed by the elimination of the bromide ion to form a highly reactive 3,4-pyridyne intermediate. The subsequent addition of a halide ion (which can be bromide present in the reaction mixture) to this intermediate can occur at either C3 or C4, leading to a mixture of 3- and 4-bromopyridine (B75155). nih.gov The formation of 4-bromopyridine is a key step in certain functionalization strategies. nih.govamazonaws.com The use of hydroxide bases, such as KOH with 18-crown-6 (B118740) in N,N-dimethylacetamide, has been shown to promote this isomerization. nih.govamazonaws.com

This isomerization is a reversible process, and the ability to control the rearrangement of halogenated arenes under basic conditions is a powerful tool in synthesis, sometimes referred to as "halogen dance" chemistry. rsc.org

Regioselectivity and Site-Specific Functionalization Strategies

The base-catalyzed isomerization of 3-bromopyridines provides a strategic advantage for achieving regioselective functionalization that might otherwise be difficult. By isomerizing a readily available 3-bromopyridine (B30812) to a 4-bromopyridine intermediate, subsequent nucleophilic aromatic substitution (SNAr) can occur selectively at the 4-position. nih.govrsc.orgresearchgate.net This tandem isomerization/substitution approach allows for the synthesis of 4-substituted pyridines from 3-bromo precursors. nih.govamazonaws.com

This strategy is particularly useful because the 4-position of the pyridine ring is often more susceptible to nucleophilic attack than the 3-position, and 4-halopyridines can be less stable or accessible than their 3-halo isomers. nih.govresearchgate.net This method has been successfully applied to achieve selective etherification, hydroxylation, and amination at the 4-position of the pyridine ring starting from 3-bromopyridines. nih.govresearchgate.netamazonaws.com

Another strategy for site-specific functionalization involves bromine-magnesium exchange reactions. For instance, in di-substituted pyridines, the use of reagents like isopropylmagnesium chloride-lithium chloride (iso-PrMgCl·LiCl) can facilitate a highly regioselective Br/Mg exchange, allowing for the introduction of various electrophiles at a specific position. nih.gov While this has been demonstrated on dibromopyridine derivatives, the principle could potentially be applied to achieve site-specific functionalization of this compound, for example, by targeting the bromine at the C5 position for a metal-halogen exchange, followed by reaction with an electrophile.

Derivatives and Analogues of 1 5 Bromopyridin 3 Yl Propan 1 One

Synthesis of Structurally Related Bromopyridine-Containing Ketones and Alcohols

The synthesis of ketones and alcohols based on the bromopyridine framework is fundamental to accessing a diverse array of derivatives. Ketones such as 1-(5-Bromopyridin-3-YL)propan-1-one can be prepared through various established methods. One common approach involves the Friedel-Crafts acylation or related reactions on a suitable pyridine (B92270) precursor.

The conversion of these bromopyridine-containing ketones into the corresponding secondary alcohols is a key transformation. This is typically achieved through reduction reactions. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as a source of hydride (H⁻), which nucleophilically attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. Aldehydes are reduced to primary alcohols, while ketones, such as this compound, are reduced to secondary alcohols. wikipedia.org

Another powerful method for generating alcohols from ketones is the Grignard reaction. mnstate.edu This reaction involves the addition of an organomagnesium halide (Grignard reagent, RMgX) to the carbonyl group. youtube.com Treating a ketone like this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. uoanbar.edu.iqresearchgate.net For instance, reacting 2-bromopyridine (B144113) with magnesium can form a pyridylmagnesium bromide, which then reacts with ketones like acetophenone (B1666503) to produce tertiary carbinols. researchgate.net

Table 1: Synthesis of Alcohols from Bromopyridine Ketones This table illustrates common reactions for producing alcohols from ketone precursors.

| Starting Ketone | Reagent | Product Alcohol | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 1-(5-Bromopyridin-3-yl)propan-1-ol | Reduction |

| This compound | Methylmagnesium Bromide (CH₃MgBr) | 2-(5-Bromopyridin-3-yl)butan-2-ol | Grignard Addition |

| 1-(5-Bromopyridin-3-yl)ethan-1-one | Lithium Aluminum Hydride (LiAlH₄) | 1-(5-Bromopyridin-3-yl)ethan-1-ol | Reduction |

Utilization of this compound as a Scaffold for Complex Molecular Architectures

The this compound molecule is an excellent scaffold for building more elaborate chemical structures due to its two primary points of reactivity: the bromine atom and the ketone functional group. The bromine atom on the pyridine ring is particularly amenable to modern palladium-catalyzed cross-coupling reactions. nih.gov

Prominent examples of such reactions include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the formation of a new carbon-carbon bond at the C5 position of the pyridine ring, enabling the attachment of various aryl, heteroaryl, or alkyl groups. organic-chemistry.orgresearchgate.net The reaction is highly versatile and tolerant of many functional groups, making it a cornerstone of modern synthesis. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling an amine with the aryl halide (the bromopyridine). wikipedia.orgnih.gov This method provides direct access to a wide range of N-substituted pyridine derivatives, which are prevalent in pharmaceuticals. chemspider.comlibretexts.org The reaction's scope has been significantly expanded over the years, allowing for the coupling of even challenging substrates like ammonia (B1221849) equivalents. wikipedia.org

A patent for the large-scale synthesis of a galectin-3 inhibitor describes using a 5-bromopyridine-3-thiol (B3144479) derivative as a key intermediate, highlighting the industrial relevance of this scaffold in constructing complex, biologically active molecules. google.com

Table 2: Cross-Coupling Reactions Using a Bromopyridine Scaffold This table shows examples of how the bromopyridine core is used to build complex molecules.

| Starting Material | Coupling Partner | Reaction Type | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| This compound | Phenylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 1-(5-Phenylpyridin-3-yl)propan-1-one |

| This compound | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu | 1-(5-Anilinopyridin-3-yl)propan-1-one |

| This compound | 1-Boc-pyrrole-2-boronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | 1-(5-(1-Boc-pyrrol-2-yl)pyridin-3-yl)propan-1-one |

Design and Synthesis of Analogues with Modified Pyridine Ring Substituents

The synthesis of analogues with different substituents on the pyridine ring is crucial for tuning the molecule's properties. This can be achieved either by starting with a pre-functionalized pyridine ring or by modifying the this compound core directly.

For instance, the bromo group at the C5 position can be replaced with other functionalities. The Suzuki and Buchwald-Hartwig reactions mentioned previously are primary methods for introducing carbon and nitrogen substituents, respectively. Other transformations can convert the bromine into different groups. For example, cyanation reactions can introduce a nitrile group (-CN), which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Furthermore, other positions on the pyridine ring can be functionalized. General methods for synthesizing substituted pyridines include condensation reactions, such as the Hantzsch pyridine synthesis, or cycloaddition reactions. nih.gov More specific named reactions like the Kröhnke pyridine synthesis provide routes to complex substitution patterns. wikipedia.org For example, a variety of 3-cyanopyridine (B1664610) derivatives have been designed and synthesized as potential kinase inhibitors. nih.gov

Table 3: Examples of Designed Analogues with Modified Pyridine Rings This table presents potential or synthesized analogues based on the core structure.

| Position of Modification | Original Group | New Group | Potential Synthetic Method | Resulting Analogue Name |

|---|---|---|---|---|

| C5 | -Br | -CN | Nucleophilic Aromatic Substitution or Palladium-catalyzed Cyanation | 1-(5-Cyanopyridin-3-yl)propan-1-one |

| C5 | -Br | -NH₂ | Buchwald-Hartwig Amination (with ammonia equivalent) | 1-(5-Aminopyridin-3-yl)propan-1-one |

| C5 | -Br | -OCH₃ | Nucleophilic Aromatic Substitution (with sodium methoxide) | 1-(5-Methoxypyridin-3-yl)propan-1-one |

| C2 | -H | -Cl | Electrophilic Halogenation (on activated ring) | 1-(5-Bromo-2-chloropyridin-3-yl)propan-1-one |

Structure-Reactivity Relationships within this compound Derivatives

The reactivity of the pyridine ring and its side chains is heavily influenced by the electronic properties of its substituents. nih.gov In this compound, the nitrogen atom and the bromo substituent are both electron-withdrawing, which has significant consequences for the ring's reactivity.

The electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene (B151609). This deactivation is particularly strong towards electrophilic aromatic substitution (EAS), which typically requires harsh conditions and proceeds at the C3 position (and C5). uoanbar.edu.iqpearson.com Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2, C4, and C6 positions. uoanbar.edu.iqwikipedia.org

The substituents play a critical role in modulating this inherent reactivity:

Bromo Group (-Br): As an electron-withdrawing group (by induction), it further deactivates the ring towards EAS but can act as a leaving group in SNAr and is an essential handle for cross-coupling reactions.

Propanoyl Group (-COEt): This is also an electron-withdrawing, deactivating group that will direct incoming electrophiles to positions meta to itself (C5).

Electron-Donating Groups (EDGs): Replacing the bromo group with an EDG (e.g., -NH₂, -OCH₃) would increase the electron density of the ring, making it more reactive towards electrophilic substitution and potentially directing substitution to ortho and para positions relative to the EDG. rsc.org

Electron-Withdrawing Groups (EWGs): Replacing the bromo group with a stronger EWG (e.g., -NO₂, -CN) would make the ring even more electron-poor, further deactivating it for EAS but enhancing its reactivity towards nucleophiles. nih.gov

The acidity of protons on any alkyl groups attached to the ring is also affected. Protons at the C2 and C4 positions are more acidic because the negative charge of the resulting carbanion can be stabilized by resonance involving the electronegative nitrogen atom. pearson.com

Table 4: Influence of Substituents on Pyridine Ring Reactivity This table summarizes the expected electronic effects of different substituents on the reactivity of the pyridine core.

| Substituent at C5 | Electronic Effect | Reactivity towards Electrophiles (EAS) | Reactivity towards Nucleophiles (SNAr) |

|---|---|---|---|

| -Br | Electron-withdrawing (Inductive) | Decreased | Handle for reaction |

| -NH₂ | Electron-donating (Resonance) | Increased | Decreased |

| -NO₂ | Strongly Electron-withdrawing | Strongly Decreased | Increased |

| -CH₃ | Weakly Electron-donating | Slightly Increased | Slightly Decreased |

Advanced Applications in Organic Synthesis

1-(5-Bromopyridin-3-YL)propan-1-one as an Intermediate in Multi-Step Syntheses

In the realm of multi-step synthesis, the ability to sequentially and selectively modify a molecule is paramount. This compound serves as an excellent starting point for such endeavors. The bromine atom can be readily substituted or used in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Subsequently, the ketone functionality can be transformed into a variety of other groups, such as alcohols, amines, or alkenes. This sequential reactivity allows for the systematic construction of complex target molecules.

| Functional Group | Potential Transformations | Relevance in Multi-Step Synthesis |

| Bromine Atom | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings | Introduction of aryl, alkyl, vinyl, alkynyl, and amino groups. |

| Ketone Group | Reduction, reductive amination, Wittig reaction, aldol (B89426) condensation | Conversion to alcohols, amines, alkenes, and elaboration of the carbon skeleton. |

Strategic Applications in Heterocyclic Compound Synthesis

The pyridine (B92270) ring is a fundamental structural motif in a vast array of pharmaceuticals and agrochemicals. This compound provides a valuable platform for the synthesis of more complex, fused heterocyclic systems. The existing pyridine ring can act as a scaffold upon which new rings are constructed. For instance, the ketone and the bromo-substituent can participate in intramolecular cyclization reactions or be modified to facilitate annulation strategies, leading to the formation of novel bicyclic and polycyclic heterocyclic compounds.

Contribution to the Development of New Synthetic Methodologies

The reactivity of this compound makes it an ideal substrate for exploring and developing new synthetic methodologies. Researchers can utilize this compound to test the scope and limitations of novel catalytic systems, particularly in the field of cross-coupling and C-H activation reactions. The distinct electronic properties of the bromopyridine ring can influence reaction outcomes, providing valuable insights into reaction mechanisms and catalyst performance.

Role in the Construction of Diverse Molecular Scaffolds for Chemical Research

Molecular scaffolds form the core structures of compound libraries used in drug discovery and chemical biology. The versatility of this compound allows for its use in the creation of diverse molecular scaffolds. By systematically modifying both the pyridine ring and the propanone side chain, a wide range of structurally distinct molecules can be generated from this single precursor. This diversity is crucial for exploring new areas of chemical space and identifying molecules with desired biological activities. The ability to generate a library of compounds from a common intermediate is a key strategy in modern medicinal chemistry.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(5-Bromopyridin-3-YL)propan-1-one, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of protons provide a fingerprint of the molecule. The aromatic protons on the pyridine (B92270) ring exhibit distinct signals due to their unique electronic environments influenced by the bromine atom and the propanoyl group. The protons of the ethyl group (CH₂ and CH₃) of the propanoyl moiety also show characteristic signals, typically a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, arising from spin-spin coupling.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons of the pyridine ring (with the carbon attached to bromine showing a characteristic shift), and the aliphatic carbons of the propanoyl group are all identifiable.

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. rsc.orgresearchgate.netrsc.orgresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | ~8.9 | d |

| Pyridine H-4 | ~8.3 | t |

| Pyridine H-6 | ~9.1 | d |

| -CH₂- (Propanoyl) | ~3.0 | q |

| -CH₃ (Propanoyl) | ~1.2 | t |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | ~198 |

| Pyridine C-2 | ~152 |

| Pyridine C-3 | ~133 |

| Pyridine C-4 | ~138 |

| Pyridine C-5 | ~120 |

| Pyridine C-6 | ~154 |

| -CH₂- (Propanoyl) | ~32 |

| -CH₃ (Propanoyl) | ~8 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. europeanpharmaceuticalreview.comd-nb.info These vibrations are specific to the types of bonds and functional groups present, making these methods powerful tools for functional group identification. docbrown.infoekb.eg

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the aromatic pyridine ring and the aliphatic propanoyl group, C-N stretching vibrations within the pyridine ring, and the C-Br stretching vibration at lower wavenumbers. spectrabase.com

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by analyzing the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov In the context of this compound, Raman spectroscopy would be effective in identifying the symmetric breathing modes of the pyridine ring and the C-C skeletal vibrations. The combination of IR and Raman data provides a more complete picture of the vibrational landscape of the molecule. europeanpharmaceuticalreview.comd-nb.info

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C=O | Stretching | 1680 - 1700 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR/Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR/Raman |

| C-N (Pyridine) | Stretching | 1400 - 1600 | IR/Raman |

| C-Br | Stretching | 500 - 600 | IR/Raman |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. researchgate.netresearchgate.net For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, and the loss of the ethyl group. docbrown.infomdpi.com The resulting fragmentation pattern is a unique fingerprint of the molecule that can be used for its identification and structural confirmation. mdpi.com

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 215/217 | Molecular ion peak (showing ⁷⁹Br/⁸¹Br isotope pattern) |

| [M-C₂H₅]⁺ | 186/188 | Loss of the ethyl group |

| [M-CO]⁺ | 187/189 | Loss of carbon monoxide |

| [C₅H₃BrN]⁺ | 156/158 | Bromopyridine fragment |

X-ray Diffraction Studies of Related Crystalline Derivatives for Solid-State Structure Determination

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net While obtaining a suitable single crystal of this compound itself might be the primary goal, studying related crystalline derivatives can also provide invaluable structural insights. units.itnih.govamericanpharmaceuticalreview.com

Single-Crystal X-ray Diffraction: If a single crystal of a derivative can be grown, this technique can provide a definitive determination of its molecular and crystal structure. This includes precise bond lengths, bond angles, and torsional angles. The data would confirm the planarity of the pyridine ring and the conformation of the propanoyl side chain. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice.

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze a polycrystalline powder. nih.gov The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase. americanpharmaceuticalreview.com While it does not provide the same level of atomic detail as single-crystal analysis, PXRD is crucial for identifying the crystalline form, assessing sample purity, and studying polymorphism. units.itnih.gov By comparing the experimental PXRD pattern with patterns calculated from known crystal structures of related compounds, it is often possible to infer structural similarities. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical and Computational Investigations of 1 5 Bromopyridin 3 Yl Propan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure (the arrangement and energy of electrons) of atoms, molecules, and solids. mpg.de DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. mpg.de This simplifies the problem significantly compared to solving the multi-body Schrödinger equation, making it computationally feasible for complex molecules. mpg.de

DFT calculations determine the total energy of the system and the distribution of electron density. From this, numerous properties can be derived, including the molecular geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. mpg.de Common functionals range from the Local Density Approximation (LDA) to more sophisticated Generalized Gradient Approximations (GGA) and hybrid functionals. mpg.de

For a molecule like 1-(5-bromopyridin-3-yl)propan-1-one, DFT can be used to:

Optimize the molecular geometry to find its most stable three-dimensional structure.

Calculate the electrostatic potential map, which shows the distribution of charge and helps identify electron-rich and electron-poor regions.

Determine the energies of the molecular orbitals, which is crucial for analyzing chemical reactivity.

These calculations provide a foundational understanding of the molecule's inherent electronic character, which dictates its physical and chemical behavior. rsc.org

Molecular Orbital Analysis, Including HOMO and LUMO Energies

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are often referred to as the frontier orbitals.

HOMO: The HOMO is the orbital with the highest energy that contains electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity) and its ionization potential. mdpi.com A higher HOMO energy generally indicates a better electron donor.

LUMO: The LUMO is the orbital with the lowest energy that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity) and its electron affinity. mdpi.com A lower LUMO energy suggests a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's stability and reactivity. mdpi.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as the electrons can be more easily excited to a higher energy state. researchgate.netresearchgate.net

For this compound, the HOMO is expected to have significant contributions from the electron-rich pyridine (B92270) ring and the lone pairs on the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the carbonyl group and the pyridine ring, which can accept electron density. An analysis of the frontier orbitals helps in understanding its reactivity in various chemical transformations. wuxibiology.com

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Represents electron-donating ability. |

| LUMO Energy | -1.75 | Represents electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Indicates high kinetic stability. researchgate.net |

Computational Studies of Reaction Mechanisms and Transition States for Derivatives

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. For derivatives of this compound, computational studies can map out the entire potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, which is directly related to the reaction rate. rsc.org

Computational studies on related heterocyclic systems, for instance, have been used to:

Investigate Reaction Pathways: In reactions like cycloadditions or substitutions, multiple products can often be formed. Computational modeling can compare the activation energies for different pathways to predict which product will be favored. researchgate.net

Analyze Rearrangements: For complex multi-step syntheses, such as those involving Nef-type rearrangements in related heterocyclic syntheses, computations can clarify the energy barriers for each step, including proton transfers and cyclizations. rsc.org

Understand Catalysis: The role of a catalyst can be modeled to see how it lowers the activation energy by providing an alternative reaction pathway with lower-energy transition states. rsc.org

For a derivative of this compound, one might computationally study its reduction, where the carbonyl group is converted to an alcohol. The study would model the approach of a reducing agent (e.g., NaBH₄) and calculate the transition state for the hydride transfer to the carbonyl carbon.

Prediction of Reactivity Profiles and Selectivity through Computational Modeling

Reactivity Profiles: The distribution of electrostatic potential and the energies of frontier orbitals can predict where a molecule is most likely to react.

Nucleophilic Attack: Regions with a positive electrostatic potential (electron-poor), such as the carbonyl carbon in this compound, are susceptible to attack by nucleophiles.

Electrophilic Attack: Regions with a negative electrostatic potential (electron-rich), like the nitrogen atom in the pyridine ring, are prone to attack by electrophiles.

Selectivity: In molecules with multiple potential reaction sites, computational models can predict which site will be more reactive, leading to regioselectivity. For instance, in an electrophilic aromatic substitution on the pyridine ring of a derivative, calculations could determine whether the C2, C4, or C6 position is most susceptible to attack by comparing the stability of the intermediate structures (sigma complexes) for each pathway. The bromine atom at the C5 position acts as a directing group, and its electronic influence on the transition state energies for substitution at other positions can be quantified. researchgate.net

Conformational Analysis and Intermolecular Interactions (Theoretical)

Molecules are not static; they are flexible and can adopt various three-dimensional shapes, or conformations, due to rotation around single bonds. Conformational analysis involves identifying the different possible conformations and determining their relative energies to find the most stable arrangement.

For this compound, key rotational bonds include:

The bond between the pyridine ring (C3) and the carbonyl carbon.

The bond between the carbonyl carbon and the adjacent ethyl group.

Rotation around these bonds can lead to different spatial arrangements of the propanone side chain relative to the bromopyridine ring. Computational methods can calculate the energy of the molecule as these bonds are rotated, generating a potential energy surface that reveals the lowest-energy (most stable) conformations.

Furthermore, these theoretical models can predict the types of intermolecular interactions the molecule can form, which are critical for understanding its properties in the solid state (crystal structure) and in solution. mdpi.com For this compound, potential interactions include:

Hydrogen Bonding: The carbonyl oxygen and the pyridine nitrogen are potential hydrogen bond acceptors.

Halogen Bonding: The bromine atom can act as a Lewis acidic site and interact with electron-rich atoms (Lewis bases), forming a halogen bond.

π-π Stacking: The electron-deficient pyridine rings can stack with other aromatic systems.

Dipole-Dipole Interactions: The polar carbonyl group creates a significant molecular dipole, leading to strong dipole-dipole interactions.

Understanding these interactions is essential for predicting crystal packing and physical properties like melting point and solubility. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromopyridin-3-YL)propan-1-one?

A common approach involves Friedel-Crafts acylation of 5-bromopyridine using propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction progress can be monitored via TLC with silica gel GF254 plates, visualized under UV light (λ = 254 nm). Purification typically employs column chromatography with ethyl acetate/hexane gradients. Physical characterization includes melting point determination (expected ~90–95°C, though discrepancies may arise due to polymorphism or impurities) and spectroscopic validation .

Q. How can spectroscopic techniques confirm the structure of this compound?

- IR Spectroscopy : The carbonyl (C=O) stretch appears near 1645 cm⁻¹, while bromine substitution on the pyridine ring may suppress aromatic C-H stretches .

- ¹H NMR : Key signals include the propionyl methyl triplet (~1.2 ppm, J = 7 Hz), methylene quartet (~2.8 ppm), and pyridyl protons (downfield shifts due to electron-withdrawing bromine). For example, H-4 and H-6 protons on the pyridine ring resonate as doublets between 8.5–9.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 228.00 (C₈H₈BrNO⁺).

Q. What is the role of the bromine substituent in directing reactivity?

Bromine acts as a meta-directing group, influencing electrophilic substitution patterns. For instance, in cross-coupling reactions (e.g., Suzuki-Miyaura), the bromine site can be replaced with aryl/heteroaryl groups to generate derivatives. Computational studies (e.g., DFT) can predict regioselectivity by analyzing electron density distributions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure solution via direct methods (SHELXS) and refinement with anisotropic displacement parameters.

- Validation using R-factors (<5%) and residual electron density maps to confirm absence of disorder .

Q. What computational methods elucidate the electronic properties of this compound?

- Multiwfn : Analyze electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic sites. For example, the carbonyl oxygen exhibits high ESP negativity, making it a hydrogen-bond acceptor .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies (IR) and NMR chemical shifts (GIAO method). Compare computed vs. experimental data to validate models .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Contradictions in melting points (e.g., 90°C vs. 94–95°C) may stem from impurities or polymorphic forms. Mitigation strategies include:

Q. What are the challenges in synthesizing derivatives via nucleophilic substitution?

Bromine’s position on the pyridine ring can sterically hinder nucleophilic attack. Strategies to improve reactivity include:

- Using Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination).

- Activating the bromine site with Cu(I) catalysts in Ullmann-type reactions.

- Monitoring reaction progress via LC-MS to detect intermediates .

Data Contradiction Analysis

Q. How to reconcile conflicting spectral data for structurally similar compounds?

For example, if ¹H NMR shifts for pyridyl protons vary between studies:

- Confirm solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts protons downfield).

- Re-examine coupling constants: Meta-substituted pyridines show distinct splitting patterns (e.g., doublet of doublets vs. singlets).

- Use 2D NMR (HMQC, HMBC) to resolve overlapping signals .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.